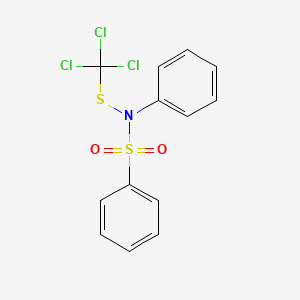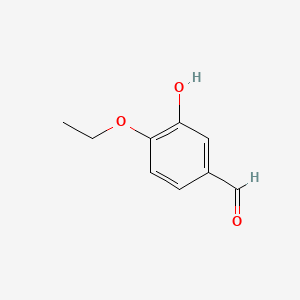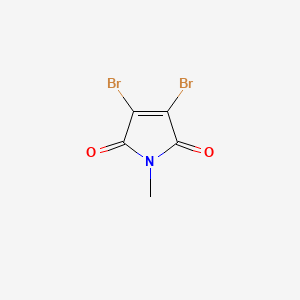
2,3-Dibromo-N-methylmaleimide
Übersicht
Beschreibung
2,3-Dibromo-N-methylmaleimide is a cyclic imide with a dipole moment of 0.30 debye . It can be used to synthesize bis-indolylmaleimides via reaction with indolyl magnesium bromide .
Synthesis Analysis
The N-methyl maleimide can be formed through the reaction of N-methyl-2,3-dibromomaleimide and indolyl magnesium iodide in 60% yield in the presence of hexamethylphosphoramide (HMPA) . It can also undergo mono-cross coupling with triorganoindium derivatives which can be further coupled with naphthodithiophene to form an intermediate for thiahelicene synthesis .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-N-methylmaleimide has been studied using FT-IR, FT-Raman, and NMR spectra . The compound has a molecular weight of 268.89 g/mol .Chemical Reactions Analysis
2,3-Dibromo-N-methylmaleimide can be used to synthesize bis-indolylmaleimides via reaction with indolyl magnesium bromide . It can also undergo mono-cross coupling with triorganoindium derivatives which can be further coupled with naphthodithiophene to form an intermediate for thiahelicene synthesis .Physical And Chemical Properties Analysis
2,3-Dibromo-N-methylmaleimide has a molecular weight of 268.89 g/mol . It has a dipole moment of 0.30 debye . The melting point is 120-124 °C .Wissenschaftliche Forschungsanwendungen
Vibrational Spectra and Molecular Structure
2,3-Dibromo-N-methylmaleimide (2,3DBrNMM) has been a subject of study for its vibrational spectra and molecular structure. Karabacak et al. (2008) investigated its experimental and theoretical vibrational spectra and chemical shifts, using techniques such as FT-IR and FT-Raman spectroscopy. The study provided insights into the molecular structure and spectroscopic data of 2,3DBrNMM, contributing significantly to the understanding of its physical properties (Karabacak, Çoruh, & Kurt, 2008).
Synthesis of Bisindolylmaleimides and Related Compounds
The compound has been utilized in the synthesis of bisindolylmaleimides and related compounds, as demonstrated by Brenner et al. (1988). Their work involved reacting indolyl magnesium bromide with 2,3-dibromo-N-methylmaleimide to produce bisindolylmaleimides, showcasing its utility in organic synthesis (Brenner, Rexhausen, Steffan, & Steglich, 1988).
Electrochemical Properties
Hildebrandt et al. (2012) explored the electrochemical properties of ferrocenylmaleimides synthesized from 2,5-dibromo-N-methyl-1H-pyrrole, closely related to 2,3-dibromo-N-methylmaleimide. Their research highlighted the interesting electrochemical properties of these compounds, including their solvatochromism and (spectro-)electrochemistry (Hildebrandt, Lehrich, Schaarschmidt, Jaeschke, Schreiter, Spange, & Lang, 2012).
Copolymerization Studies
The radical cations of 2,3-Dibromo-N-methylmaleimide have been used in studies of free radical copolymerization, as shown in the work of Sonntag et al. (2002). They investigated the copolymerization of N-methylmaleimide and 2,3-dihydrofuran, providing insights into the behavior of these compounds under radical conditions (Sonntag, Janovský, Naumov, & Mehnert, 2002).
Application in Organic Light-Emitting Materials
Bisindolylmaleimide derivatives synthesized using 2,3-dibromo-N-methylmaleimide have been explored as non-doped red organic light-emitting materials. The research conducted by Ning et al. (2007) showed the potential of these compounds in electronic applications, particularly in the field of organic electronics (Ning, Zhou, Zhang, Ma, Zhang, & Tian, 2007).
Safety And Hazards
Zukünftige Richtungen
2,3-Dibromo-N-methylmaleimide can be used to synthesize bis-indolylmaleimides, which are recognized for their activity against protein kinases . These compounds can be highly functionalized or chemically manipulated, providing the opportunity to generate new derivatives with unique biological profiles . This opens up new possibilities for the development of potent and selective protein kinase inhibitors .
Eigenschaften
IUPAC Name |
3,4-dibromo-1-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKITYUQKOJMMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184108 | |
| Record name | Maleimide, dibromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-N-methylmaleimide | |
CAS RN |
3005-27-4 | |
| Record name | Dibromo-N-methylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, dibromo-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3005-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, dibromo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-N-methylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methyl-2,3-dibromomaleimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5U5TK6UT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





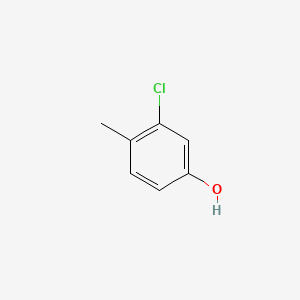

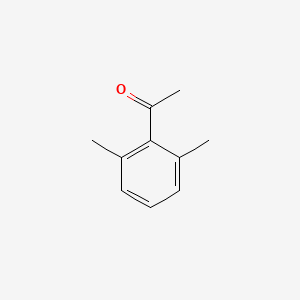
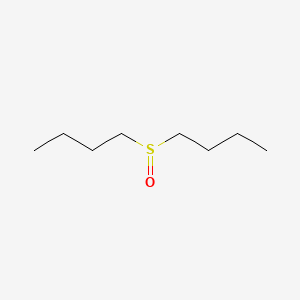
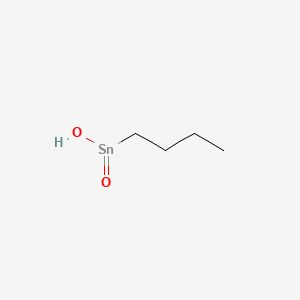
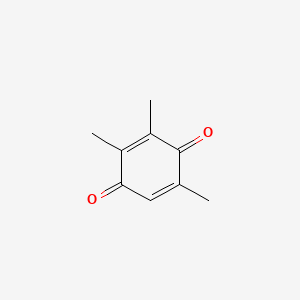
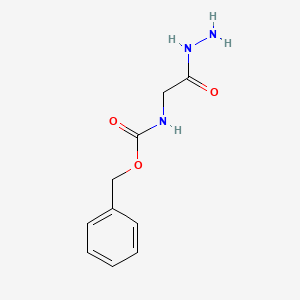
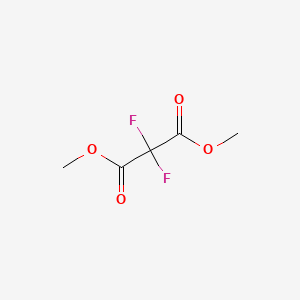
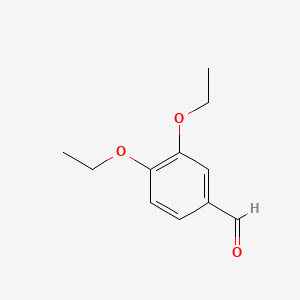
![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)
